molecular formula C10H9NO B1297092 2-Methylquinolin-3-ol CAS No. 613-19-4

2-Methylquinolin-3-ol

Cat. No.: B1297092
CAS No.: 613-19-4
M. Wt: 159.18 g/mol
InChI Key: OMQWBTOTNRMKAK-UHFFFAOYSA-N
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Description

2-Methylquinolin-3-ol is an organic compound with the molecular formula C10H9NO . It is a solid substance and is known to be used as dye intermediates .


Synthesis Analysis

This compound can be synthesized by condensing o-aminobenzaldehyde with chloroacetone . There are also other synthesis protocols reported in the literature for the construction of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The average mass of the molecule is 159.185 Da .


Chemical Reactions Analysis

Quinoline, the parent compound of this compound, has been reported to undergo various chemical reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in ether, ethanol, and chloroform . The compound has a molecular weight of 159.19 .

Scientific Research Applications

Synthesis and Characterization

2-Methylquinolin-3-ol and its derivatives have been extensively studied for their synthesis and structural characterization. Małecki et al. (2010) synthesized crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and characterized them using various spectroscopic methods. Their study focused on understanding the electronic and structural properties of these compounds (Małecki et al., 2010). Similarly, Chandrashekarappa et al. (2013) reported the successful synthesis of various 2-methylquinolines, highlighting the versatility of these compounds in synthetic chemistry (Chandrashekarappa et al., 2013).

Anti-Corrosion Applications

In the field of materials science, this compound derivatives have shown potential as anti-corrosion agents. Rouifi et al. (2020) synthesized two methylquinolin-8-ol derivatives and evaluated their efficacy in preventing corrosion of carbon steel in acidic environments. Their findings demonstrate the utility of these compounds in industrial applications (Rouifi et al., 2020).

Crystal Structure Analysis

Studies on the crystal structures of this compound derivatives provide insights into their potential applications in materials science and pharmaceuticals. Jin et al. (2012) analyzed the crystal structures of various 2-methylquinoline complexes with carboxylic acids, providing valuable information on their molecular interactions (Jin et al., 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential medicinal applications. Kose et al. (2018) conducted a comprehensive study on the structural and spectroscopic features of 2-chloro-3-methylquinoline, which is closely related to this compound. Their research included molecular docking analysis to assess the pharmaceutical potential of these compounds (Kose et al., 2018).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" .

Biochemical Analysis

Biochemical Properties

2-Methylquinolin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, leading to either inhibition or activation of specific biochemical pathways. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in either upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins. These interactions can lead to changes in the conformation and function of the target molecules. Additionally, this compound can act as an enzyme inhibitor or activator, thereby modulating the activity of key enzymes involved in metabolic pathways. Changes in gene expression are also a result of its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, including changes in metabolic activity and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can even exhibit protective properties against oxidative stress. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. These localizations are essential for its role in modulating gene expression and enzyme activity .

Properties

IUPAC Name

2-methylquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWBTOTNRMKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344090
Record name 2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-19-4
Record name 2-methylquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinolin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate (2.10 g) was suspended in o-dichlorobenzene (50 ml), and the mixture was stirred at 150° C. overnight and was further stirred at 160° C. for one day. The reaction solution was cooled to room temperature, and the solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography using methanol-chloroform to give 3-hydroxy-2-methyl-quinoline (976 mg, yield 60%).
Name
Ethyl 3-hydroxy-2-methyl-quinoline-4-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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